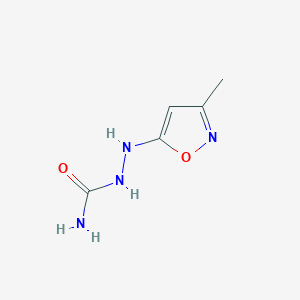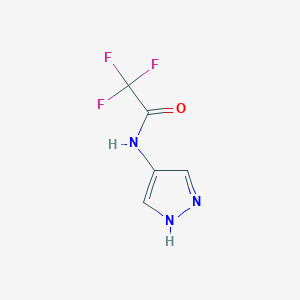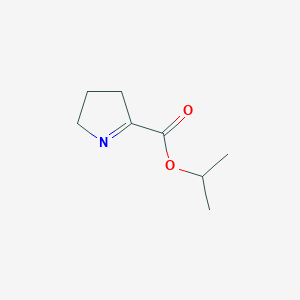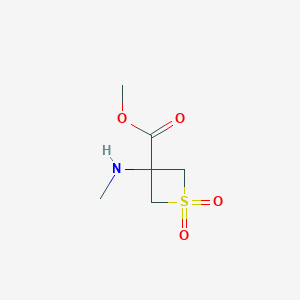![molecular formula C8H6ClN3O2 B12874106 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid with 2-chloro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through an initial formation of an intermediate, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 7-position .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for studying biological processes
Medicine: The compound shows promise as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases
Industry: It is used in the development of new materials with unique photophysical properties, such as organic light-emitting diodes (OLEDs) and sensors
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of key biological pathways, such as those involved in cell proliferation or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar in structure but lacks the chlorine atom at the 7-position.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains additional nitro groups and amino groups, leading to different chemical properties.
Pyrazolo[3,4-d]pyrimidine: A different isomer with distinct biological activities.
Uniqueness
7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-7-10-5(8(13)14)3-6(9)12(7)11-4/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZIAHBDFNEVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)


![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)

![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)




